molecular formula C12H12N2O2S2 B2817149 N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide CAS No. 1376446-41-1

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide

Cat. No. B2817149
CAS RN: 1376446-41-1
M. Wt: 280.36
InChI Key: CELSKRIZIJFIGN-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Research on sulfonamide derivatives has shown significant antimicrobial activity. For example, compounds synthesized with sulfonamide and thiazole moieties have demonstrated effective antibacterial and antifungal properties. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Modather F. Hussein, 2018; E. Darwish et al., 2014).

  • Anticancer Evaluation : Several sulfonamide derivatives have been evaluated for their anticancer activity. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against multiple cancer cell lines, suggesting their potential as therapeutic agents (B. Ravinaik et al., 2021).

Antiviral and Anticonvulsant Effects

  • Antiviral Activity : Synthesis and evaluation of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have revealed certain compounds with anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Zhuo Chen et al., 2010).

  • Anticonvulsant Agents : Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed promising results in protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (A. A. Farag et al., 2012).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Research involving molecular docking of sulfonamide derivatives has provided insights into their potential mechanisms of action and effectiveness as inhibitors of various biological targets. These studies are crucial for drug design and development, offering a pathway to creating more effective and targeted therapeutic agents (S. Riyadh et al., 2018).

properties

IUPAC Name

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-14(12-13-8-9-17-12)18(15,16)10-7-11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELSKRIZIJFIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CS1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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